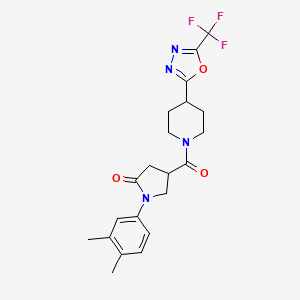
1-(3,4-Dimethylphenyl)-4-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dimethylphenyl)-4-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C21H23F3N4O3 and its molecular weight is 436.435. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activity
Compounds containing structures similar to 1-(3,4-Dimethylphenyl)-4-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)pyrrolidin-2-one, particularly those integrating piperidine or pyrrolidine rings along with 1,3,4-oxadiazole derivatives, have demonstrated strong antimicrobial properties. These studies underscore the relevance of such compounds in the development of new antimicrobial agents, highlighting their potential utility in addressing resistant strains of bacteria and other pathogens. Notably, structure-activity relationship (SAR) studies conducted on these compounds provide insights into how variations in their molecular structures can influence their antimicrobial efficacy (Krolenko, Vlasov, & Zhuravel, 2016).
Synthesis and Structural Analysis
The synthesis and detailed structural analysis of compounds bearing close resemblance to the chemical structure , particularly those involving oxadiazole derivatives combined with piperidine and pyrrolidine frameworks, have been extensively explored. These studies often focus on elucidating the mechanisms underlying the formation of such compounds and their subsequent analysis using various spectroscopic methods. The ability to manipulate these structures opens avenues for the design of molecules with specific biological activities, including but not limited to antimicrobial properties. The intricate relationships between the molecular structures of these compounds and their biological activities are critical for the development of novel therapeutic agents (Mickevičius et al., 2009).
Biological Evaluation and Potential Therapeutic Applications
Research focusing on the biological evaluation of 1,3,4-oxadiazole derivatives, similar to the compound , emphasizes their potential in various therapeutic applications. These compounds have been screened for a range of biological activities, including but not limited to, antimicrobial, anti-inflammatory, and anticancer properties. Such studies are instrumental in identifying promising candidates for further development into drugs. The biological evaluation often includes both in vitro and in vivo assays to assess the efficacy and safety profiles of these compounds. The goal is to discover compounds that exhibit significant biological activity with minimal side effects, thereby contributing to the development of safer and more effective therapeutic agents (Khalid et al., 2016).
Propriétés
IUPAC Name |
1-(3,4-dimethylphenyl)-4-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N4O3/c1-12-3-4-16(9-13(12)2)28-11-15(10-17(28)29)19(30)27-7-5-14(6-8-27)18-25-26-20(31-18)21(22,23)24/h3-4,9,14-15H,5-8,10-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDVQMDTFVOWFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N3CCC(CC3)C4=NN=C(O4)C(F)(F)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
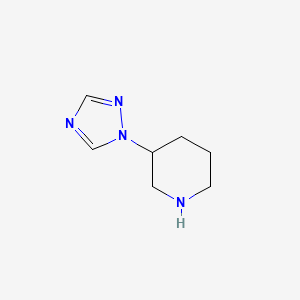
![1-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-ethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2416454.png)
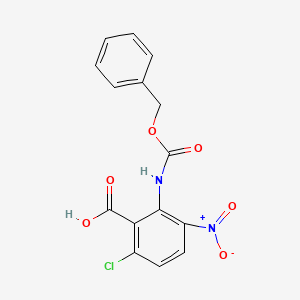
![(Z)-methyl 3-allyl-2-((4-methoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2416459.png)
![2-((3-bromobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2416460.png)
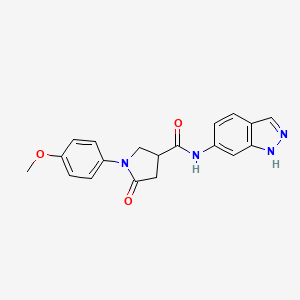
![N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2416463.png)
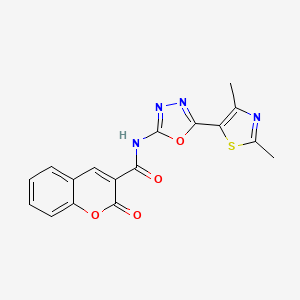
![N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-furamide](/img/structure/B2416465.png)

![3-[3-[benzyl(methyl)amino]propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/no-structure.png)
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(dimethylamino)benzamide](/img/structure/B2416472.png)
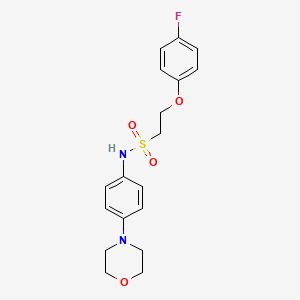
![1-[3-(2-Hydroxy-3-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]propan-1-one](/img/structure/B2416475.png)
